![molecular formula C22H48N2O3 B13777995 N-[3-(tetradecyloxy)propyl]propane-1,3-diamine acetate CAS No. 68189-45-7](/img/structure/B13777995.png)
N-[3-(tetradecyloxy)propyl]propane-1,3-diamine acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(tetradecyloxy)propyl]propane-1,3-diamine acetate is a chemical compound with the molecular formula C22H48N2O3. It is known for its unique structure, which includes a long alkyl chain and a diamine group. This compound is used in various scientific and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(tetradecyloxy)propyl]propane-1,3-diamine acetate typically involves the reaction of 1,3-propanediamine with a tetradecyloxypropyl halide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as automated reactors and in-line monitoring systems are employed to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[3-(tetradecyloxy)propyl]propane-1,3-diamine acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The diamine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-[3-(tetradecyloxy)propyl]propane-1,3-diamine acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cell membranes and lipid interactions.
Medicine: Investigated for its potential therapeutic properties and drug delivery systems.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of N-[3-(tetradecyloxy)propyl]propane-1,3-diamine acetate involves its interaction with molecular targets such as cell membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The diamine group can form hydrogen bonds with proteins, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(tridecyloxy)propyl]propane-1,3-diamine
- N-[3-(dodecyloxy)propyl]propane-1,3-diamine
- N-[3-(hexadecyloxy)propyl]propane-1,3-diamine
Uniqueness
N-[3-(tetradecyloxy)propyl]propane-1,3-diamine acetate is unique due to its specific alkyl chain length and acetate group, which confer distinct physicochemical properties. These properties make it particularly suitable for applications requiring specific interactions with lipid membranes and proteins .
Properties
CAS No. |
68189-45-7 |
|---|---|
Molecular Formula |
C22H48N2O3 |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
acetic acid;N'-(3-tetradecoxypropyl)propane-1,3-diamine |
InChI |
InChI=1S/C20H44N2O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-19-23-20-15-18-22-17-14-16-21;1-2(3)4/h22H,2-21H2,1H3;1H3,(H,3,4) |
InChI Key |
QIVCZDWOQMMPPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOCCCNCCCN.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


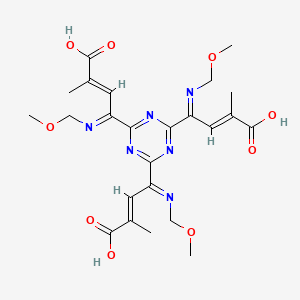
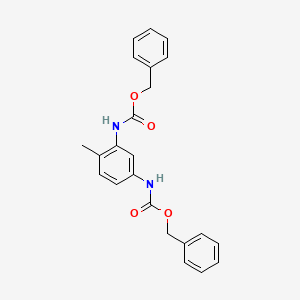
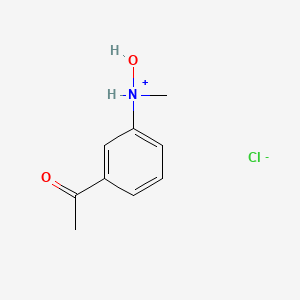
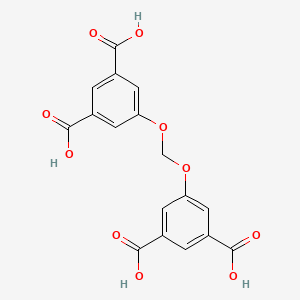
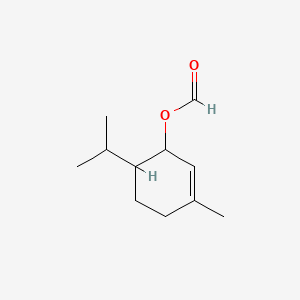
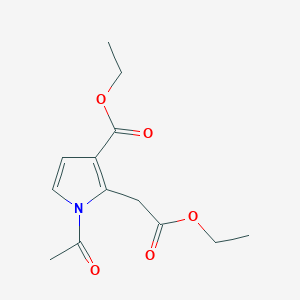
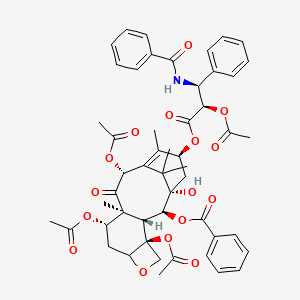
![N-[2-[(3-acetyl-5-oxo-4H-imidazol-2-yl)sulfanyl]-2-methylpropyl]acetamide](/img/structure/B13777972.png)
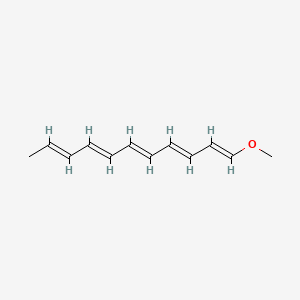
![6-tert-butyl-3-propan-2-yl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B13777982.png)
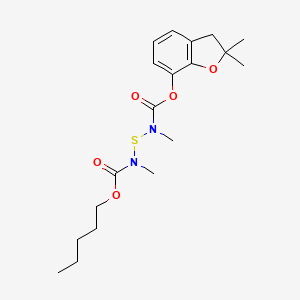

![Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]-](/img/structure/B13777999.png)

